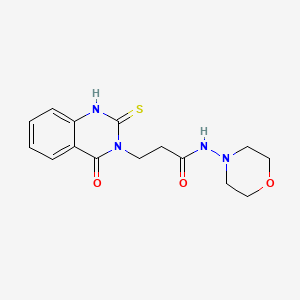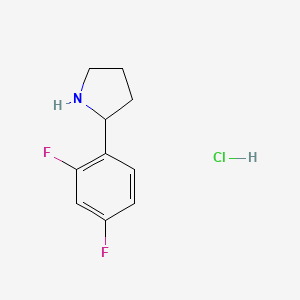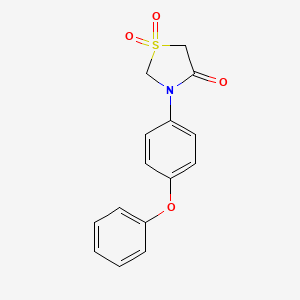
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound notable for its application in various scientific fields. This compound features a morpholine ring, a quinazolinone core, and a thioxo group, which contribute to its unique properties and versatility in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the quinazolinone core: : This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Incorporation of the thioxo group: : Introducing the thioxo group often requires the use of reagents like Lawesson's reagent under controlled conditions.
Attachment of the morpholine ring: : Morpholine is coupled using nucleophilic substitution reactions, ensuring the proper positioning on the quinazolinone ring.
Introduction of the propanamide moiety: : This can be done by reacting with an acylating agent, such as propionyl chloride, under basic conditions.
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of robust catalysts help achieve this.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the thioxo group into a sulfone.
Reduction: : Reduction reactions might target the ketone or thioxo functionalities, depending on the reducing agents used.
Substitution: : Nucleophilic substitution reactions can introduce different substituents into the morpholine or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (MCPBA) for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) for reducing ketones.
Solvents: : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used to dissolve reactants and facilitate reactions.
Major Products
Oxidation products: Sulfones or sulfoxides.
Reduction products: Alcohols or thiols.
Substitution products: Various derivatives with altered functional groups, enhancing the compound's reactivity or specificity.
科学的研究の応用
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds its applications in several scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a molecular probe in studying enzyme interactions and cellular processes.
Industry: : Employed in the production of specialty chemicals and materials due to its unique structural features.
作用機序
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The morpholine ring often acts as a binding moiety, while the quinazolinone core and thioxo group play roles in the overall biological activity. The precise pathways involved depend on the specific application, but generally involve inhibition or modulation of enzymatic activity.
類似化合物との比較
N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is compared with other thioxoquinazolinones and morpholine-containing compounds:
Thioxoquinazolinones: : These compounds share a similar quinazolinone core but vary in substituents, which can significantly alter their properties.
Morpholine derivatives: : Other morpholine-based compounds might not have the same level of reactivity or biological activity due to the absence of the thioxoquinazolinone moiety.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one
N-morpholino-2-(2-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Morpholino derivatives with varied substitution patterns
This should give you a comprehensive understanding of this compound!
特性
IUPAC Name |
N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCWILPKBFOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)



![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)
![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)


